Cas no 2228620-74-2 (2,2-difluoro-2-5-(2-methylcyclopropyl)furan-2-ylethan-1-amine)
2,2-difluoro-2-5-(2-methylcyclopropyl)furan-2-ylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-2-5-(2-methylcyclopropyl)furan-2-ylethan-1-amine
- 2,2-difluoro-2-[5-(2-methylcyclopropyl)furan-2-yl]ethan-1-amine
- 2228620-74-2
- EN300-1968259
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- Inchi: 1S/C10H13F2NO/c1-6-4-7(6)8-2-3-9(14-8)10(11,12)5-13/h2-3,6-7H,4-5,13H2,1H3
- InChI Key: AIPIRWWMCDZQQG-UHFFFAOYSA-N
- SMILES: FC(CN)(C1=CC=C(C2CC2C)O1)F
Computed Properties
- Exact Mass: 201.09652036g/mol
- Monoisotopic Mass: 201.09652036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 39.2Ų
2,2-difluoro-2-5-(2-methylcyclopropyl)furan-2-ylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1968259-1g |
2,2-difluoro-2-[5-(2-methylcyclopropyl)furan-2-yl]ethan-1-amine |
2228620-74-2 | 1g |
$1485.0 | 2023-09-16 | ||
| Enamine | EN300-1968259-5g |
2,2-difluoro-2-[5-(2-methylcyclopropyl)furan-2-yl]ethan-1-amine |
2228620-74-2 | 5g |
$4309.0 | 2023-09-16 | ||
| Enamine | EN300-1968259-10g |
2,2-difluoro-2-[5-(2-methylcyclopropyl)furan-2-yl]ethan-1-amine |
2228620-74-2 | 10g |
$6390.0 | 2023-09-16 | ||
| Enamine | EN300-1968259-0.05g |
2,2-difluoro-2-[5-(2-methylcyclopropyl)furan-2-yl]ethan-1-amine |
2228620-74-2 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1968259-0.1g |
2,2-difluoro-2-[5-(2-methylcyclopropyl)furan-2-yl]ethan-1-amine |
2228620-74-2 | 0.1g |
$1307.0 | 2023-09-16 | ||
| Enamine | EN300-1968259-0.25g |
2,2-difluoro-2-[5-(2-methylcyclopropyl)furan-2-yl]ethan-1-amine |
2228620-74-2 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-1968259-0.5g |
2,2-difluoro-2-[5-(2-methylcyclopropyl)furan-2-yl]ethan-1-amine |
2228620-74-2 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-1968259-1.0g |
2,2-difluoro-2-[5-(2-methylcyclopropyl)furan-2-yl]ethan-1-amine |
2228620-74-2 | 1g |
$1485.0 | 2023-06-01 | ||
| Enamine | EN300-1968259-2.5g |
2,2-difluoro-2-[5-(2-methylcyclopropyl)furan-2-yl]ethan-1-amine |
2228620-74-2 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-1968259-5.0g |
2,2-difluoro-2-[5-(2-methylcyclopropyl)furan-2-yl]ethan-1-amine |
2228620-74-2 | 5g |
$4309.0 | 2023-06-01 |
2,2-difluoro-2-5-(2-methylcyclopropyl)furan-2-ylethan-1-amine Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2,2-difluoro-2-5-(2-methylcyclopropyl)furan-2-ylethan-1-amine
Compound CAS No 2228620-74-2: 2,2-Difluoro-2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-Amine
Compound CAS No 2228620-74-2, also known as 2,2-Difluoro-2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-Amine, is a highly specialized organic compound with unique chemical properties and potential applications in various fields. This compound has garnered significant attention in recent years due to its structural complexity and promising pharmacological profiles. The molecule consists of a central ethanamine backbone substituted with a difluoro group and a furan ring containing a 5-(2-methylcyclopropyl) substituent, making it a valuable compound for research and development in the pharmaceutical and chemical industries.
The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and cyclizations, which require precise control of reaction conditions to achieve high yields and purity. Recent advancements in synthetic chemistry have enabled more efficient pathways for its production, reducing costs and improving scalability for industrial applications.
Research on this compound has focused on its potential as a drug candidate for treating various diseases. Studies have shown that it exhibits potent activity against certain enzymes and receptors, making it a promising lead compound for drug discovery programs. For instance, preclinical studies have demonstrated its ability to modulate key signaling pathways involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
In addition to its pharmacological applications, this compound has also been explored for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and organic photovoltaics. Researchers have investigated its ability to act as an electron transport material or as a component in hybrid materials with improved conductivity and stability.
The structural features of this compound contribute to its versatility in different applications. The presence of the difluoro group introduces electron-withdrawing effects, enhancing the molecule's reactivity in certain chemical transformations. Meanwhile, the furan ring provides aromatic stability and serves as a platform for further functionalization, enabling the attachment of additional substituents to tailor the compound's properties for specific uses.
Recent studies have also highlighted the importance of stereochemistry in this compound's activity. The configuration of the chiral centers within the molecule significantly influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This has led to increased interest in developing enantioselective synthesis methods to produce enantiomerically pure compounds for biological testing.
In terms of safety and handling, this compound is classified as non-hazardous under normal conditions; however, appropriate precautions should be taken during synthesis and storage to ensure compliance with laboratory safety standards. Its stability under various environmental conditions has been thoroughly investigated, with results indicating that it remains stable under typical storage conditions but may degrade under extreme temperatures or prolonged exposure to light.
The growing interest in this compound is reflected in the increasing number of scientific publications discussing its synthesis, characterization, and applications. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated research into its potential therapeutic uses, with several ongoing clinical trials exploring its efficacy in treating chronic diseases.
In conclusion, CAS No 222861074, or Compound 1, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique chemical structure provides a foundation for innovative research directions, while advancements in synthetic methodologies continue to unlock new possibilities for its use in real-world applications.
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